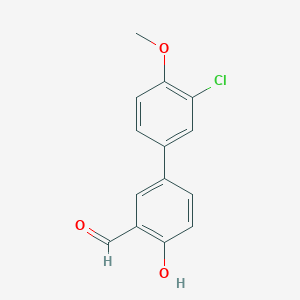
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol, 95% (hereafter referred to as 6-4-CFPF) is a synthetic phenol compound with a range of potential applications in scientific research and biochemistry. 6-4-CFPF has been studied for its potential as a reagent, a catalyst, and an intermediate in various organic syntheses, as well as its ability to modulate the activity of certain enzymes and proteins.
科学的研究の応用
6-4-CFPF has been studied for its potential as a reagent and a catalyst in various organic syntheses. It has been used to synthesize various fluorinated compounds, including 2-fluoro-2-methyl-3-hydroxy-3-butenoic acid and 4-fluoro-3-hydroxy-3-methylbutanoic acid. 6-4-CFPF has also been studied for its potential to modulate the activity of enzymes and proteins, including cytochrome P450, acetylcholinesterase, and carbonic anhydrase.
作用機序
The mechanism of action of 6-4-CFPF is not yet fully understood. However, it is believed that the compound modulates the activity of enzymes and proteins by binding to specific sites on their surfaces, thus altering their structure and activity. Additionally, 6-4-CFPF has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, suggesting that it may act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-4-CFPF have not yet been fully studied. However, it is believed that the compound may have a range of effects on the body, including the modulation of enzyme and protein activity, as well as the inhibition of certain enzymes. Additionally, 6-4-CFPF has been shown to have antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The use of 6-4-CFPF in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easily synthesized, making it an attractive choice for research purposes. Additionally, 6-4-CFPF has a range of potential applications, making it a versatile reagent. However, there are also some limitations to its use. The compound is highly toxic and should be handled with caution. Additionally, the mechanism of action of 6-4-CFPF is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.
将来の方向性
The potential future applications of 6-4-CFPF are numerous. The compound could be used to develop more efficient and effective reagents and catalysts for organic syntheses. Additionally, 6-4-CFPF could be used to study the structure and function of enzymes and proteins, as well as to develop new drugs and therapies. Additionally, 6-4-CFPF could be used to develop new methods for the synthesis of fluorinated compounds. Finally, 6-4-CFPF could be used to develop new methods for the detection and quantification of small molecules.
合成法
The synthesis of 6-4-CFPF is typically performed through a three-step process. First, 4-chloro-3-fluorophenol is reacted with formaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-chloro-3-fluorophenyl-2-formylphenol. This intermediate is then reacted with sodium hydroxide and carbon dioxide to yield 6-4-CFPF. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C.
特性
IUPAC Name |
2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMULNPSFPMFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685252 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol | |
CAS RN |
1258618-89-1 |
Source


|
| Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

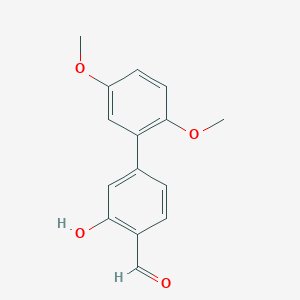

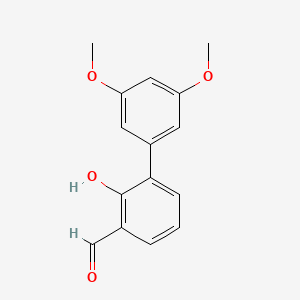
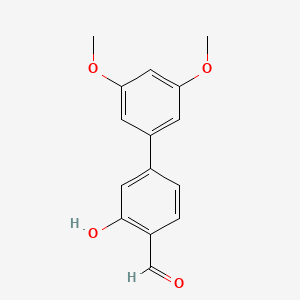
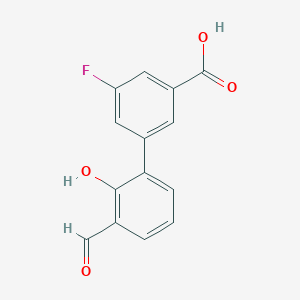



![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)


